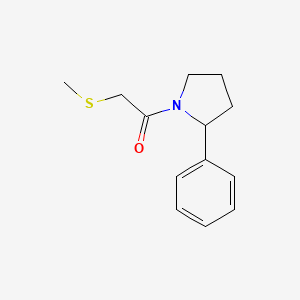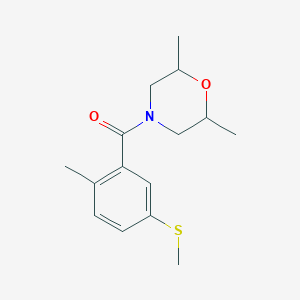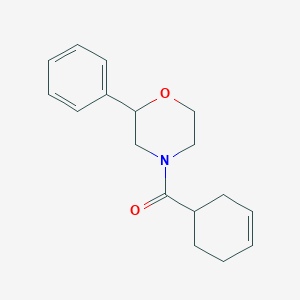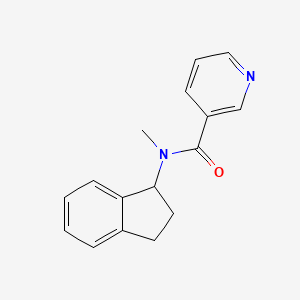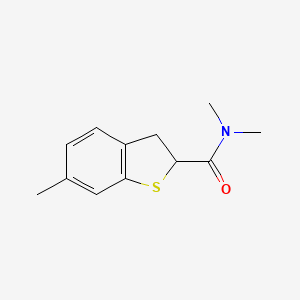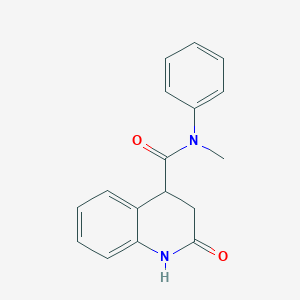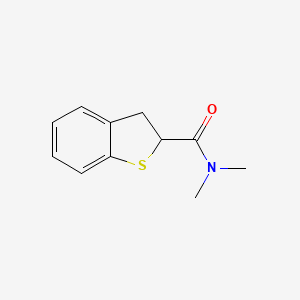
N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide, also known as DMDBTC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. DMDBTC belongs to the class of benzothiophene derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide inhibits the activity of COX-2, which is involved in the inflammatory response. Another proposed mechanism is that N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Natural Products, N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide was found to induce apoptosis in human colon cancer cells by activating the caspase pathway. In another study published in the Journal of Medicinal Chemistry, N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide was found to inhibit the activity of COX-2, which is involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide has advantages and limitations for lab experiments. One advantage is that it has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action of N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide. One direction is to further investigate its anti-inflammatory properties and potential as an anti-inflammatory agent. Another direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide and its potential physiological effects.
Synthesemethoden
N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide can be synthesized through various methods, including the reaction of 2-aminobenzothiophene with dimethylcarbamoyl chloride. Another method involves the reaction of 2,3-dihydrobenzothiophene with dimethylamine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective properties. In a study published in the Journal of Medicinal Chemistry, N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This suggests that N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide may have potential as an anti-inflammatory agent.
In another study published in the Journal of Natural Products, N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide was found to exhibit anti-cancer activity against human colon cancer cells. The compound was found to induce apoptosis, or programmed cell death, in the cancer cells.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-12(2)11(13)10-7-8-5-3-4-6-9(8)14-10/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKMINUYQWFWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

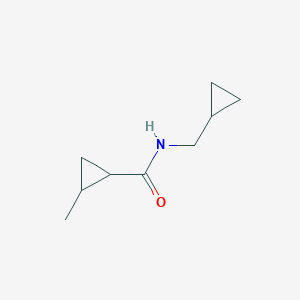
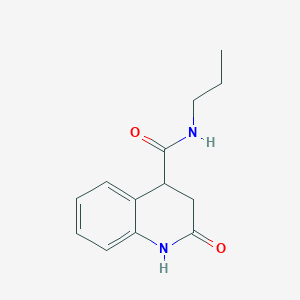
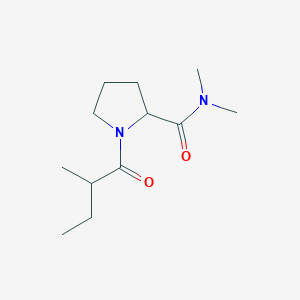
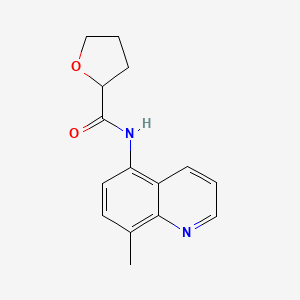
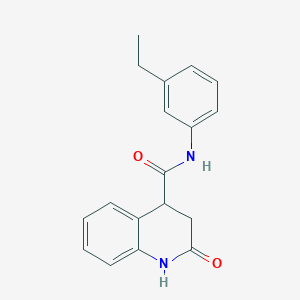
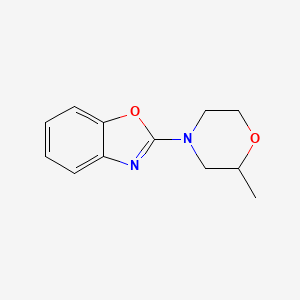
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
